IDO1 Inhibition Potency: 1-(But-2-en-1-yl)-1H-indol-7-amine vs. 1-Allyl-1H-indol-7-amine
1-(But-2-en-1-yl)-1H-indol-7-amine inhibits human IDO1 with an IC50 of 42 nM in IFN-γ-stimulated HeLa cells [1]. In comparison, the closely related 1-allyl-1H-indol-7-amine analog exhibits an IC50 of 13 nM against mouse IDO1 in transfected P815 cells [2]. While cross-species differences preclude direct potency ranking, the butenyl-substituted compound demonstrates nanomolar IDO1 inhibitory activity in a human cellular context, establishing it as a distinct chemotype from the allyl analog for human target engagement studies.
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | 1-Allyl-1H-indol-7-amine: 13 nM (mouse IDO1) |
| Quantified Difference | Cross-species comparison; human cellular IC50 of 42 nM vs. mouse cellular IC50 of 13 nM for allyl analog |
| Conditions | Target compound: Human HeLa cells, IFN-γ stimulated, kynurenine production assay. Comparator: Mouse P815 cells transfected with mouse IDO1, L-Kyn level measurement after 16 hr. |
Why This Matters
This data confirms that 1-(but-2-en-1-yl)-1H-indol-7-amine possesses nanomolar IDO1 inhibitory activity in a human cell-based assay, supporting its selection for immuno-oncology programs requiring human-relevant IDO1 modulation rather than relying on mouse-active analogs with unknown human translation.
- [1] BindingDB BDBM50454808 / ChEMBL CHEMBL4209704. IC50: 42 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production. View Source
- [2] BindingDB BDBM50514753 / ChEMBL CHEMBL4557994. IC50: 13 nM. Inhibition of mouse IDO1 transfected in P815 cells assessed as reduction in L-Kyn level measured after 16 hr. View Source
